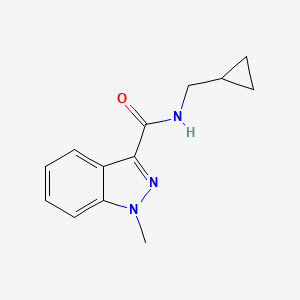

![molecular formula C9H11N5O2 B2800880 Ethyl 7-amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 727661-19-0](/img/structure/B2800880.png)

Ethyl 7-amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Vue d'ensemble

Description

Ethyl 7-amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound with the molecular formula C9H11N5O2 . It is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class of compounds .

Synthesis Analysis

The synthesis of similar triazole-pyrimidine compounds has been reported in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Another study reported the synthesis of new triazolo[1,5-a]pyrimidines containing aroyl and acetyl or ester groups in the pyrimidine ring using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CCOC(=O)c1cnc2nc(nn2c1N)C . This indicates that the compound contains an ethyl ester group (CCOC=O), a pyrimidine ring (c1cnc2nc(nn2c1N)), and a methyl group © attached to the pyrimidine ring .Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 7-amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate are not available, studies on similar triazole-pyrimidine compounds have shown promising neuroprotective and anti-inflammatory properties . These compounds have been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

The compound is used in the synthesis of heterocyclic compounds . The synthesis of these compounds holds enormous applications in medicinal and pharmaceutical chemistry .

Catalyst-Free Synthesis

It is used in a catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo [1,5- a ]pyridines under microwave conditions . This tandem reaction involves the use of enaminonitriles and benzohydrazides .

Anticonvulsant Activity

From structure-activity relationship (SAR) studies of synthetic 6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one series, compounds with significant anticonvulsant activity have been identified .

Biological Activities

The [1,2,4]triazolo [1,5- a ]pyrimidines (TPs) comprise an important class of non-naturally occurring small molecules that aroused the interest of researchers . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .

Neuroprotection and Anti-Inflammatory Activity

Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity prompting us to study the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell model .

6. Reactant for the Synthesis of Dihydroorotate Dehydrogenase Inhibitors It is used as a reactant for the synthesis of dihydroorotate dehydrogenase inhibitors with antimalarial activity .

Reactant for the Vilsmeier Reaction

It is used as a reactant for the Vilsmeier reaction of conjugated carbocycles and heterocycles .

Investigations of the Pharmacological Activity

It is used in investigations of the pharmacological activity caused by binding to HIV TAR RNA .

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to inhibit various targets such as rorγt, phd-1, jak1, and jak2 . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.

Mode of Action

It’s worth noting that similar compounds have shown promising abilities to inhibit specific biological targets . The interaction with these targets can lead to changes in cellular processes, potentially altering the disease state.

Biochemical Pathways

Based on the known targets of similar compounds, it can be inferred that this compound may influence pathways related to immune response, oxygen sensing, and signal transduction .

Pharmacokinetics

The ADME properties of Ethyl 7-amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate are as follows :

Result of Action

Similar compounds have shown promising abilities to inhibit specific biological targets, potentially altering cellular processes and the disease state .

Orientations Futures

Triazole-pyrimidine compounds have shown potential in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury . Future research could focus on further exploring the therapeutic potential of these compounds, particularly their neuroprotective and anti-inflammatory properties . Additionally, the development of more potent and efficacious anticancer drugs with the pyrimidine scaffold is a promising future direction .

Propriétés

IUPAC Name |

ethyl 7-amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O2/c1-3-16-8(15)6-4-11-9-12-5(2)13-14(9)7(6)10/h4H,3,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBDMCFNAXZIEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N2C(=NC(=N2)C)N=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101331584 | |

| Record name | ethyl 7-amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101331584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24814621 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Ethyl 7-amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |

CAS RN |

727661-19-0 | |

| Record name | ethyl 7-amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101331584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-[4-(3-aminopropyl)triazol-1-yl]acetate](/img/structure/B2800797.png)

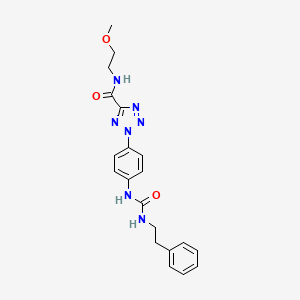

![3-(4-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)pyridine 1-oxide](/img/structure/B2800800.png)

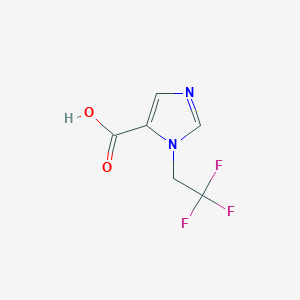

![2-(4-methylquinolin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2800801.png)

![(1,5-Dimethylpyrazol-3-yl)-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2800804.png)

![ethyl 2-ethyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2800809.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2800811.png)

![2-[2-[4-[3-(2,6-Dimethoxyphenoxy)-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2800816.png)

![1-(2,6-Dimethylphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2800817.png)